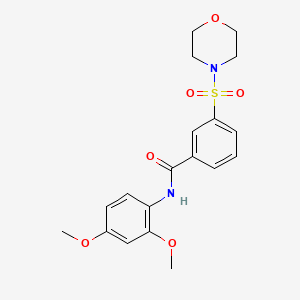

N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide

Description

N-(2,4-Dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide is a benzamide derivative featuring a 2,4-dimethoxyphenyl group attached to the amide nitrogen and a morpholine sulfonyl moiety at the 3-position of the benzoyl ring. This compound’s structural uniqueness lies in the combination of electron-donating methoxy groups and the polar morpholine sulfonyl group, which may enhance solubility and influence biological interactions.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S/c1-25-15-6-7-17(18(13-15)26-2)20-19(22)14-4-3-5-16(12-14)28(23,24)21-8-10-27-11-9-21/h3-7,12-13H,8-11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWJQQMGXCQXKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2,4-dimethoxyaniline with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then coupled with a benzoyl chloride derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes, which are crucial for understanding its therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzamide Derivatives

The target compound shares structural motifs with several analogs, differing primarily in sulfonyl and aryl substituents (Table 1).

Table 1: Structural Comparison of N-(2,4-Dimethoxyphenyl)-3-(Morpholin-4-ylsulfonyl)Benzamide and Analogs

*Calculated based on molecular formula.

Key Observations:

- Aryl Substituents : The 2,4-dimethoxyphenyl group is critical for interactions in acetylcholinesterase (AChE) inhibition, as seen in Compound 5 (Ki = 11.68 nM) .

- Morpholine vs. Heterocycles : Morpholine sulfonyl derivatives (e.g., ) lack direct activity data but are structurally optimized for solubility due to the morpholine ring’s polarity .

Biological Activity

N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide possesses a complex structure characterized by a benzamide core substituted with a morpholine sulfonyl group and dimethoxy phenyl moiety. This structural configuration is crucial for its biological interactions and activities.

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide involves interactions with various biological targets, primarily enzymes and receptors. The compound is noted for its ability to inhibit specific pathways involved in cell proliferation and survival, making it a candidate for cancer therapeutics.

Key Mechanisms

- Enzyme Inhibition : The compound has shown inhibitory effects on several kinases involved in cancer progression.

- Signal Transduction Modulation : It can disrupt signaling pathways that promote cell growth and survival.

Anticancer Activity

Research indicates that N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 | 0.119 ± 0.036 | Apoptosis induction |

| H1975 | 0.044 ± 0.011 | Cell cycle arrest in S/G2 phase |

These results suggest that the compound not only inhibits cell proliferation but also induces apoptosis through dose-dependent mechanisms.

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, which could be beneficial in treating conditions like arthritis.

- Antimicrobial Properties : Some derivatives of this compound have shown promise against bacterial strains, indicating a broader spectrum of biological activity.

Case Studies

- Study on Anticancer Effects : A study published in PubMed highlighted the efficacy of N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide in inhibiting FAK (Focal Adhesion Kinase), with an IC50 value significantly lower than that of established chemotherapeutics like doxorubicin .

- Molecular Docking Studies : Molecular docking simulations have revealed that the compound interacts favorably with target proteins involved in cancer metabolism, suggesting a robust binding affinity that may translate into effective therapeutic action .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide. Modifications to the morpholine and benzamide portions have been shown to enhance biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution at the para position | Increased potency against A431 cells |

| Alteration of the sulfonamide group | Enhanced selectivity for cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.